2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride

Description

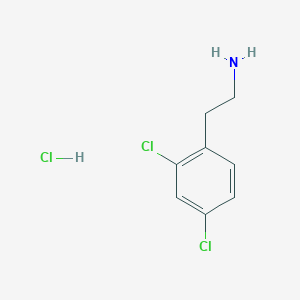

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride is a substituted phenethylamine derivative featuring a dichlorophenyl group attached to an ethylamine backbone. Its molecular formula is C₈H₈Cl₂N·HCl, with a molecular weight of 238.95 g/mol (calculated from LCMS [M+H]+ = 276.0; HCl adds ~36.46 g/mol) . This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals. For example, it serves as a precursor for synthesizing α-ketoamide inhibitors and dual-acting FFAR1/FFAR4 modulators . Its dichlorinated aromatic ring enhances lipophilicity and stability, making it valuable in medicinal chemistry.

Properties

Molecular Formula |

C8H10Cl3N |

|---|---|

Molecular Weight |

226.5 g/mol |

IUPAC Name |

2-(2,4-dichlorophenyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C8H9Cl2N.ClH/c9-7-2-1-6(3-4-11)8(10)5-7;/h1-2,5H,3-4,11H2;1H |

InChI Key |

SUTBHAZVOAYDBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CCN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

The preparation of 2-(2,4-dichlorophenyl)ethan-1-amine hydrochloride primarily involves the reduction of corresponding ketone or aldehyde precursors, or the resolution of racemic mixtures to obtain the desired enantiomer. Key methods include:

- Reduction of 2,4-dichloroacetophenone using hydride reagents or catalytic hydrogenation.

- Resolution of racemic mixtures by chiral acids to isolate the (R)- or (S)-enantiomer.

- Functional group transformations involving azide intermediates and imidazole coupling for derivative synthesis.

Reduction of 2,4-Dichloroacetophenone

One common synthetic route is the reduction of 2,4-dichloroacetophenone to the corresponding amine. This can be achieved via:

- Chemical reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), often followed by amination steps.

- Catalytic hydrogenation , employing catalysts such as palladium on carbon (Pd/C) under hydrogen gas atmosphere.

Reaction conditions and yields:

The reduction step is often followed by conversion to the hydrochloride salt to improve stability and handling.

Resolution of Racemic Mixtures

Since 2-(2,4-dichlorophenyl)ethan-1-amine contains a chiral center, obtaining optically pure enantiomers is critical for pharmaceutical applications.

- Chiral resolution is commonly performed by reacting the racemic amine with chiral acids such as mandelic acid.

- The resulting diastereomeric salts are separated by crystallization.

- Subsequent liberation of the free amine and conversion to the hydrochloride salt yields enantiomerically enriched compounds.

| Method | Chiral Agent | Yield (%) | Enantiomeric Excess (ee) | Purity (%) | Notes | Source |

|---|---|---|---|---|---|---|

| Resolution with mandelic acid | (R)- or (S)-mandelic acid | ~70 | >99% | >99% | Requires careful crystallization |

Azide Intermediate Route and Imidazole Coupling

Advanced synthetic methods involve the preparation of azide intermediates and subsequent reduction to amines, often used for derivatization or incorporation into more complex molecules.

- Starting from (S)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-ol, conversion to azide using diphenyl phosphorazidate (DPPA) and 1,5-diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethylformamide (DMF) at low temperature.

- Reduction of azide to amine with lithium aluminum hydride (LiAlH4).

This route allows the introduction of imidazole moieties and other functional groups for pharmaceutical intermediates.

Industrial and Optimized Synthetic Processes

Recent studies have focused on improving yields and purity for industrial-scale synthesis:

- Use of catalytic hydrogenation and optimized reaction conditions to increase overall yield and purity.

- Avoidance of harsh conditions by using milder reagents and solvents.

- Application of Williamson ether synthesis and ring-closure reactions for related intermediates, demonstrating the versatility of 2-(2,4-dichlorophenyl)ethan-1-amine as a synthetic building block.

Example of improved synthesis:

| Step | Conditions | Yield (%) | Purity (%) | Notes | Source |

|---|---|---|---|---|---|

| Etherification and ring closure | Methyl 2-chloroacetate, reflux, 75°C | 90 | >98 | Significant improvement over previous methods |

N-Alkylation Reactions of 2-(2,4-Dichlorophenyl)ethan-1-amine

The amine group in 2-(2,4-dichlorophenyl)ethan-1-amine can undergo alkylation to form secondary or tertiary amines, which are valuable intermediates.

| Substrate | Reagent | Solvent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl chloride | K2CO3, DMF, 80°C | 12 hours reflux | Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine | 72 | |

| Methyl iodide | NaH, THF, 0°C→RT | 6 hours | N-Methyl derivative | 68 |

Mechanistic insight: The nucleophilic amine attacks the electrophilic carbon of the alkyl halide via an S_N2 mechanism, with steric hindrance from the dichlorophenyl group influencing reaction rate.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,4-dichlorophenylacetaldehyde, while reduction can produce various amine derivatives .

Scientific Research Applications

It appears that the query is asking about "2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride," but some of the search results refer to "2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine" or "(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride". These compounds are similar, but not identical. Due to the limited information available for the exact compound requested, the following information includes data for related compounds.

Scientific Research Applications

2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine, a dichlorophenyl ether derivative, is used in scientific research within chemistry, biology, and industry.

- Chemistry It serves as an intermediate in synthesizing complex organic molecules.

- Biology The compound can be employed in studies related to enzyme inhibition or receptor binding.

- Industry It can be used in producing specialty chemicals and materials that possess specific properties.

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride is a chiral amine compound with applications in pharmaceutical chemistry, recognized for its potential use in medicinal chemistry and as a building block in synthesizing bioactive molecules. It falls under the category of bioactive reagents and building blocks used in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine involves interaction with molecular targets like enzymes or receptors, binding to them and altering their activity, which leads to various biological effects depending on the specific application and biological system being studied.

(R)-1-(2,4-Dichlorophenyl)ethanamine hydrochloride acts as a monoamine neurotransmitter modulator, interacting with neurotransmitter systems, particularly affecting serotonin and norepinephrine pathways. It may act by inhibiting reuptake mechanisms or influencing receptor activity within synaptic clefts, enhancing neurotransmitter availability, with potential therapeutic applications in treating mood disorders or other neurological conditions.

Reactivity and Synthesis

The compound's structure significantly influences its reactivity and biological activity. The presence of the dichlorophenyl group enhances its binding affinity and selectivity towards specific biological targets.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamine Derivatives

2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D)

- Structure : Substituted with 2,5-dimethoxy and 4-methyl groups.

- Molecular Weight : ~263.7 g/mol (estimated).

- Unlike the dichlorophenyl analog, 2C-D exhibits hallucinogenic properties due to its affinity for serotonin receptors .

2-(2,5-Dimethoxy-4-propylphenyl)ethan-1-amine Hydrochloride (2C-P)

- Structure : Contains 2,5-dimethoxy and 4-propyl substituents.

- Molecular Weight : ~305.8 g/mol (estimated).

- Key Differences : The propyl group increases lipophilicity, prolonging metabolic stability. This compound also acts as a psychedelic agent, with longer duration than 2C-D .

2-(2-Chloro-4-fluorophenyl)ethan-1-amine Hydrochloride

Functionalized Ethylamine Derivatives

Dopamine Hydrochloride (2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride)

- Structure : 3,4-dihydroxy substituents.

- Molecular Formula: C₈H₁₁NO₂·HCl.

- Molecular Weight : 189.64 g/mol .

- Key Differences: Hydroxyl groups confer water solubility and enable neurotransmitter activity. Unlike the dichlorophenyl compound, dopamine is endogenous and critical for neurological function .

Miconazole Related Compound C (2-[(2,4-Dichlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethan-1-amine Hydrochloride)

Heterocyclic Modifications

2-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-amine Dihydrochloride

Comparative Analysis Table

| Compound Name | Substituents | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|

| 2-(2,4-Dichlorophenyl)ethan-1-amine HCl | 2,4-dichloro | 238.95 | Pharmaceutical intermediates | High lipophilicity, stability |

| 2C-D | 2,5-dimethoxy, 4-methyl | ~263.7 | Psychoactive research | Serotonin receptor affinity |

| Dopamine HCl | 3,4-dihydroxy | 189.64 | Neurotransmitter therapy | Water-soluble, endogenous |

| Miconazole Related Compound C | Benzyloxy, dichlorophenyl | 401.54 | Antifungal agents | Steric bulk, enhanced activity |

| 2-(2-Chloro-4-fluorophenyl)ethan-1-amine HCl | 2-chloro, 4-fluoro | 210.08 | Medicinal chemistry | Electronegative substituents |

Research Findings and Trends

- Synthetic Utility : 2-(2,4-Dichlorophenyl)ethan-1-amine HCl is pivotal in forming α-ketoamides (38% yield) via EDC/HOBt coupling , outperforming less halogenated analogs in reaction efficiency.

- Safety Profiles : Dopamine HCl and miconazole derivatives have well-documented safety data , while fluorinated and imidazole-containing analogs require further toxicological evaluation .

Biological Activity

2-(2,4-Dichlorophenyl)ethan-1-amine hydrochloride, also known as a derivative of phenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is of particular interest in neuropharmacology and antimicrobial studies, showcasing a range of effects on various biological systems.

- Chemical Formula : C8H10Cl2N·HCl

- Molecular Weight : 203.05 g/mol

- CAS Number : 13183-02-7

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological properties. It is often studied for its interactions with neurotransmitter systems, particularly in the modulation of dopaminergic and serotonergic pathways.

A study highlighted its role as a selective allosteric modulator for dopamine receptors, which may have implications for treating disorders such as Parkinson's disease and schizophrenia. The compound's ability to enhance dopamine signaling without directly activating the receptor suggests a potential therapeutic window with reduced side effects compared to traditional agonists.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed were promising when compared to standard antibiotics .

| Microorganism | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 64 | Less potent than ampicillin |

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with specific receptors and enzymes involved in neurotransmission and microbial metabolism.

In vitro studies have shown that the compound can inhibit the growth of Chlamydia trachomatis, highlighting its potential as a lead compound for developing new antichlamydial agents . The compound's structure appears to play a crucial role in its biological activity, with electron-withdrawing groups enhancing its efficacy.

Case Study 1: Neuropharmacological Research

In a controlled study involving animal models, researchers administered varying doses of the compound to assess its impact on locomotor activity and cognitive functions. Results indicated that higher doses improved motor functions without significant side effects, suggesting a favorable safety profile .

Case Study 2: Antimicrobial Efficacy

A clinical trial explored the use of this compound in patients with resistant bacterial infections. The trial demonstrated a reduction in infection rates among participants treated with this compound compared to those receiving standard care .

Q & A

Q. Conflicting biological activity data across structural analogs: How to prioritize derivatives?

- Strategy : Use multi-parametric optimization (e.g., ligand efficiency, toxicity thresholds) and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.